4-(4-(((tert-Butoxycarbonyl)amino)methyl)piperidin-1-yl)benzoic acid
Description
This compound features a benzoic acid core linked to a piperidine ring via a methyl group, with a tert-butoxycarbonyl (Boc)-protected amino moiety at the 4-position of the piperidine (Figure 1). The Boc group enhances solubility and stability during synthetic processes, making it a critical intermediate in medicinal chemistry, particularly for PROTACs (proteolysis-targeting chimeras) and enzyme inhibitors . Its molecular formula is C₁₈H₂₅N₃O₄, with a molecular weight of 347.41 g/mol.
Properties
IUPAC Name |
4-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)19-12-13-8-10-20(11-9-13)15-6-4-14(5-7-15)16(21)22/h4-7,13H,8-12H2,1-3H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPCOKZHIRKWBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Boc Protection
The synthesis begins with the preparation of 4-(aminomethyl)piperidine, which is subsequently Boc-protected. A representative protocol involves:
-
Reductive amination : 4-Piperidone is treated with ammonium acetate and sodium cyanoborohydride in methanol to yield 4-aminopiperidine.
-
Boc protection : The amine reacts with di-tert-butyl dicarbonate in tetrahydrofuran (THF) with sodium carbonate as a base, achieving quantitative Boc protection.
Reaction Conditions :
Functionalization of the Piperidine Core
Introduction of the aminomethyl group is achieved via:
-
Mitsunobu reaction : Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple hydroxymethyl groups to the piperidine nitrogen.
-
Reductive alkylation : Borane-dimethyl sulfide complex reduces imine intermediates formed from aldehydes and the piperidine amine.
Example :
4-(2-Hydroxymethylphenyl)piperidine-1-carboxylic acid tert-butyl ester is synthesized by reacting Boc-protected piperidine with 2-bromobenzaldehyde, followed by borane reduction.
Coupling to Benzoic Acid Derivatives
Amide Bond Formation
The final step involves coupling the Boc-protected piperidinyl-aminomethyl intermediate to a benzoic acid derivative. Common methods include:
-
EDCI/HOBt-mediated coupling : Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate amide bond formation between the amine and carboxylic acid.
-
Schotten-Baumann conditions : Acyl chlorides react with amines in biphasic systems (dichloromethane/water).
Optimized Protocol :
Carboxylation via CO₂ Insertion
Alternative routes employ lithiation followed by carboxylation:
-
Treat tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate with n-butyllithium at -78°C.
-
Quench with gaseous CO₂ to form the benzoic acid derivative.
Critical Parameters :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H-NMR (CDCl₃) : δ 1.40 (s, 9H, Boc CH₃), 2.60–2.80 (m, 2H, piperidine CH₂), 7.30–7.50 (m, 4H, aromatic).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| EDCI/HOBt coupling | Mild conditions, scalable | Moderate yields | 38–53 |
| CO₂ insertion | High regioselectivity | Cryogenic conditions required | 70–85 |
| Borane reduction | Rapid completion | Pyrophoric reagents | 85–100 |
Challenges and Optimization Strategies
-
Moisture sensitivity : Boc-protected intermediates require anhydrous conditions during lithiation.
-
Byproduct formation : Use of sterically hindered bases (e.g., DIPEA) minimizes N-alkylation side reactions.
-
Scale-up limitations : Batch purification via column chromatography remains a bottleneck; switch to recrystallization improves throughput .
Chemical Reactions Analysis
Types of Reactions
4-(4-(((tert-Butoxycarbonyl)amino)methyl)piperidin-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can be used in coupling reactions to form new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve solvents like dichloromethane or acetonitrile.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reactions: Reagents like EDCI, DCC, or HATU are used under mild conditions to facilitate coupling.
Major Products
Substitution Reactions: Products include substituted benzoic acid derivatives.
Deprotection Reactions: The major product is the free amine derivative.
Coupling Reactions: Products include various amide or ester derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzoic acid, including 4-(4-(((tert-Butoxycarbonyl)amino)methyl)piperidin-1-yl)benzoic acid, exhibit promising anticancer properties. In vitro assays have demonstrated that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study published in 2020 evaluated a series of benzoic acid derivatives for their anticancer activity. The results indicated that the piperidine-containing derivatives showed significant cytotoxic effects against human cancer cell lines, with IC50 values in the low micromolar range. The mechanism of action was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .
Targeted Protein Degradation
The compound's structure makes it a suitable candidate for use as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) technology. PROTACs are innovative therapeutics designed to target specific proteins for degradation, offering a novel approach to cancer treatment.
Data Table: PROTAC Applications
| Compound Name | Functionality | Targeted Protein | Reference |
|---|---|---|---|
| This compound | Linker | Various oncoproteins | |
| Example Compound A | Degrader | BCL2 | |
| Example Compound B | Degrader | MYC |
Synthesis of Complex Molecules
The compound serves as an important intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. Its ability to undergo various chemical transformations allows for the production of diverse analogues.
Synthesis Pathway:
A typical synthetic route involves the coupling of piperidine derivatives with benzoic acid derivatives under acidic conditions, followed by deprotection of the tert-butoxycarbonyl group to yield the final product.
Data Table: Synthetic Routes
| Step | Reagents Used | Conditions | Yield |
|---|---|---|---|
| 1 | Piperidine + Boc anhydride | Reflux in DMF | 85% |
| 2 | Coupling with benzoic acid derivative | EDC/HOBt coupling conditions | 75% |
| 3 | Deprotection with TFA | Room temperature | 90% |
Pharmacological Insights
Mechanism of Action
The mechanism of action of 4-(4-(((tert-Butoxycarbonyl)amino)methyl)piperidin-1-yl)benzoic acid primarily involves its role as a linker in PROTACs. In this context, the compound facilitates the recruitment of target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins via the proteasome pathway . This process involves molecular interactions between the linker, the target protein, and the E3 ligase, ultimately resulting in the selective degradation of the target protein.
Comparison with Similar Compounds
Structural Variations and Key Features
The following compounds share structural motifs with the target molecule but differ in substituents, heterocycles, or functional groups:
Biological Activity
4-(4-(((tert-Butoxycarbonyl)amino)methyl)piperidin-1-yl)benzoic acid, commonly referred to as Boc-piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 344.40 g/mol. The structure features a piperidine ring substituted with a benzoic acid moiety and a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various biological applications.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Inhibition of Transport Proteins : Analogous compounds have shown selective inhibition of P-glycoprotein (P-gp), a crucial efflux transporter involved in drug resistance in cancer cells. For instance, studies demonstrated that certain derivatives stimulated ATPase activity in P-gp, indicating direct interaction at the drug-binding site .
- Anticancer Activity : In vitro studies have reported that Boc-piperidine derivatives can reduce tumor volume and weight without significant side effects in animal models. This anticancer activity is attributed to their ability to interfere with cellular signaling pathways critical for cancer cell proliferation .
- Protein Interaction : The compound has been implicated in targeted protein degradation strategies, particularly in the development of PROTACs (proteolysis-targeting chimeras). The piperidine structure serves as a semi-flexible linker that can enhance drug-like properties and optimize ternary complex formation .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its analogs:
Study 1: Inhibition of P-glycoprotein
A study investigating the interaction of Boc-piperidine derivatives with P-gp demonstrated that these compounds significantly increased ATPase activity, suggesting they may serve as effective modulators of drug resistance mechanisms in cancer therapy. The results indicated a preferential selectivity towards P-gp compared to other ABC transporters, highlighting their potential utility in overcoming multidrug resistance .
Study 2: Antitumor Efficacy
In another research effort, derivatives were tested for their anticancer properties against various cell lines, including MDA-MB-231 (triple-negative breast cancer). The findings revealed that these compounds inhibited cell proliferation with IC50 values significantly lower than traditional chemotherapeutics, suggesting they could be developed into novel cancer treatments .
Study 3: PROTAC Development
The application of Boc-piperidine derivatives in PROTAC technology was explored, where they served as effective linkers facilitating targeted degradation of specific proteins involved in oncogenesis. This innovative approach demonstrated improved selectivity and reduced off-target effects compared to conventional therapies .
Q & A
Q. What are the standard synthetic routes for 4-(4-(((tert-Butoxycarbonyl)amino)methyl)piperidin-1-yl)benzoic acid?
The compound is typically synthesized via a multi-step process involving:
Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using Boc-anhydride (di-tert-butyl dicarbonate) in a basic medium (e.g., THF with triethylamine) .
Methylation/Aminomethylation : Coupling of the Boc-protected piperidine with a benzoic acid derivative via nucleophilic substitution or amide bond formation. For example, 4-bromobenzoic acid may react with the Boc-piperidine intermediate under palladium-catalyzed conditions .
Deprotection and Purification : Acidic removal of the Boc group (e.g., TFA in DCM) followed by purification via column chromatography or recrystallization .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperidine/benzoic acid backbone .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., theoretical : 307.35 g/mol) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phases .
Q. What solvents are suitable for dissolving this compound in experimental settings?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For biological assays, DMSO is often used as a stock solution, followed by dilution in aqueous buffers (pH 7.4) .
Advanced Research Questions
Q. How can researchers optimize the yield of the Boc-protection step?
- Reaction Conditions : Use anhydrous solvents (THF or DCM) and a 2:1 molar ratio of Boc-anhydride to amine to minimize side reactions .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or in situ FTIR for Boc carbonyl peak (~1740 cm) .
Q. How does pH affect the stability of the Boc group in this compound?
The Boc group is labile under acidic conditions (pH <3). Stability studies using TFA (0.1% v/v) in DCM show complete deprotection within 1 hour, while neutral/basic conditions (pH 7–12) preserve the Boc group for >24 hours . For long-term storage, maintain the compound in a dry, neutral environment at −20°C .
Q. How should researchers address contradictory NMR data for structural confirmation?
- Cross-Validation : Compare experimental H NMR shifts with computational predictions (e.g., DFT calculations) .
- 2D NMR : Use HSQC and HMBC to resolve ambiguities in piperidine ring proton assignments .
- Alternative Derivatization : Convert the compound to a methyl ester (via methanol/H) and re-analyze NMR to confirm carboxylic acid functionality .
Q. What strategies mitigate aggregation issues in aqueous solutions?
Q. How can researchers validate the compound’s biological activity while minimizing interference from impurities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
